

# Technical Whitepaper: Physicochemical Characterization of (±)-Hydroxy Tizanidine

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## Compound of Interest

Compound Name: Hydroxy tizanidine, (+)-

CAS No.: 125292-31-1

Cat. No.: B1149710

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## Executive Summary

This technical guide provides an in-depth physicochemical and analytical profile of (±)-Hydroxy Tizanidine, a critical Phase I metabolite of the centrally acting

-adrenergic agonist, tizanidine. Primarily formed via CYP1A2-mediated oxidation, this metabolite represents a key biomarker for metabolic stability assays and drug-drug interaction (DDI) profiling.

Unlike the parent compound, which exhibits significant lipophilicity and blood-brain barrier (BBB) permeability, the hydroxy metabolite displays distinct physicochemical shifts—marked by increased polarity and reduced receptor affinity. This guide details the structural identity, thermodynamic properties, and validated analytical protocols required for its rigorous characterization in pharmaceutical development.

## Molecular Identity & Structural Analysis

The designation (±)-Hydroxy Tizanidine typically refers to the hydroxylation of the imidazoline ring, specifically at the C4 or C5 position. This modification introduces a chiral center, resulting

in a racemic mixture (enantiomers) when generated non-stereoselectively in vitro or via chemical synthesis.

## Structural Nomenclature

- Common Name: (±)-4-Hydroxy Tizanidine (also referred to as Metabolite M-2 or M-1 in various regulatory filings).
- Chemical Name: 5-chloro-N-(4-hydroxy-4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine.
- Molecular Formula:
- Molecular Weight: 269.71 g/mol (Parent Tizanidine: 253.71 g/mol ).

## Chirality & Stereochemistry

The introduction of the hydroxyl group on the saturated imidazoline ring breaks the symmetry of the ethylene bridge.

- Chiral Center: C4 of the imidazoline ring.
- Stereoisomers: The metabolite exists as a racemate of (+)-4-hydroxy and (-)-4-hydroxy tizanidine.
- Implication: In achiral chromatographic environments (e.g., standard C18), these enantiomers co-elute. Chiral stationary phases (e.g., polysaccharide-based columns) are required for enantiomeric resolution.

## Physicochemical Properties Profile

The following data contrasts the parent drug with its hydroxy metabolite. The shift in properties is driven by the hydrogen-bonding capacity of the added hydroxyl group.

## Comparative Physicochemical Table

Parameter	Tizanidine (Parent)	(±)-Hydroxy Tizanidine	Technical Insight
Molecular Weight	253.71 Da	269.71 Da	+16 Da shift (Mass Spec signature).
LogP (Octanol/Water)	1.6 – 2.0 (Experimental)	0.5 – 0.9 (Predicted)	Hydroxylation significantly lowers lipophilicity, reducing membrane permeability.
pKa (Basic)	~7.4 (Imidazoline N)	~7.1 – 7.3 (Predicted)	Electron-withdrawing effect of -OH slightly reduces basicity of the imidazoline nitrogen.
Water Solubility	Slightly Soluble (~20 mg/mL)	Moderately Soluble	Enhanced solvation due to additional H-bond donor/acceptor.
Appearance	White to off-white powder	Off-white to pale yellow solid	Metabolites often undergo oxidative browning faster than parents.
Pharmacological Activity	Potent -agonist	Inactive / Negligible	Steric hindrance and polarity prevent effective receptor binding.

## Solubility & Stability Logic

- **Solubility:** The metabolite is significantly more soluble in polar organic solvents (Methanol, DMSO) and aqueous buffers than the parent.
- **Stability:** The hemiaminal-like character of the hydroxy-imidazoline ring makes this metabolite potentially susceptible to dehydration or ring-opening under harsh acidic conditions (pH < 2) or elevated temperatures (

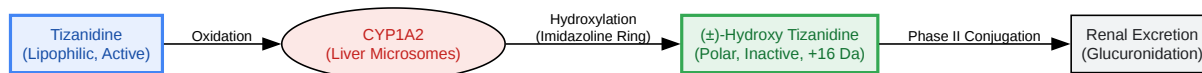
). Protocol Note: Avoid strong acid quenchers during extraction; use ice-cold acetonitrile.

## Metabolic Pathway & Biological Context[1][2]

(±)-Hydroxy Tizanidine is the product of oxidative metabolism primarily catalyzed by CYP1A2. This makes it a sensitive probe for CYP1A2 activity and a marker for DDI studies (e.g., interactions with fluvoxamine or ciprofloxacin).

## Pathway Visualization

The following diagram illustrates the oxidative conversion and the subsequent analytical differentiation.



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Figure 1: Metabolic trajectory of Tizanidine. The hydroxylation at the imidazoline ring renders the molecule more polar, facilitating renal clearance.

## Analytical Profiling & Methodology

Accurate quantification requires separating the polar metabolite from the lipophilic parent.

## HPLC/UPLC Conditions

- Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex).
  - Why: The T3 bonding technology is superior for retaining polar bases like hydroxy-tizanidine.
- Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
- Mobile Phase B: Acetonitrile.[1]
- Gradient:

- 0-1 min: 5% B (Hold to retain metabolite).
- 1-5 min: 5%  
40% B.
- Observation: (±)-Hydroxy Tizanidine will elute earlier (lower ) than Tizanidine due to lower LogP.

## Mass Spectrometry (LC-MS/MS) Transitions

Use Positive Electrospray Ionization (ESI+).

Compound	Precursor Ion ( )	Product Ion ( )	Collision Energy (eV)
Tizanidine	254.1	44.1 (Imidazoline fragment)	25
(±)-Hydroxy Tizanidine	270.1	252.1 (Water loss, )	20
(±)-Hydroxy Tizanidine	270.1	44.1 (Imidazoline fragment)	30

Note: The transition 270

252 is often the most intense due to the facile loss of the hydroxyl group.

## Experimental Protocols

### Protocol: In Vitro Generation (Microsomal Incubation)

To generate the metabolite for identification purposes when a synthetic standard is unavailable:

- System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
- Substrate: Tizanidine HCl at 10

- Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Incubation: Shake at 37°C for 60 minutes.
- Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard.
- Analysis: Centrifuge at 4000g for 10 min; inject supernatant into LC-MS/MS.
  - Self-Validation Check: Monitor the disappearance of Parent (254) and appearance of +16 Da peak (270). Pre-incubate with Fluvoxamine (CYP1A2 inhibitor) to confirm pathway specificity; metabolite formation should be inhibited >90%.

## Protocol: Stability Assessment

- Stock Preparation: Dissolve (±)-Hydroxy Tizanidine in DMSO (1 mg/mL).
- Stress Testing: Dilute to 10
  - in:
    - 0.1 N HCl[2]
    - 0.1 N NaOH[2]
    - 3%
- Timepoints: 0, 4, 8, 24 hours at Room Temperature.
- Acceptance: Recovery within 90-110% indicates stability.
  - Warning: Expect degradation in 3%

(oxidation of sulfur/nitrogen) and potentially in 0.1 N NaOH (imidazoline ring hydrolysis).

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